molecular formula C12H20O12 B12684312 3-O-beta-D-glucopyranuronosyl-beta-D-galactopyranose CAS No. 130853-36-0

3-O-beta-D-glucopyranuronosyl-beta-D-galactopyranose

Cat. No.: B12684312
CAS No.: 130853-36-0
M. Wt: 356.28 g/mol
InChI Key: GGFHJVYVXSKMOX-HNGKQJQCSA-N
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Description

Glucuronic acid-galactose (Glca-gal) is a disaccharide unit commonly found in glycosaminoglycans, which are complex polysaccharides present in the extracellular matrix of animal tissues. These compounds play crucial roles in various biological processes, including cell signaling, proliferation, and structural integrity of tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glca-gal typically involves the use of glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to specific acceptor molecules. One common method is the chemoenzymatic synthesis, which combines chemical and enzymatic steps to achieve high specificity and yield . The process often starts with the preparation of glycosyl donors and acceptors, followed by enzymatic glycosylation under controlled conditions.

Industrial Production Methods

In industrial settings, the production of Glca-gal can be scaled up using bioreactors that facilitate the enzymatic reactions. The use of recombinant DNA technology allows for the mass production of glycosyltransferases, which are then used in large-scale glycosylation reactions to produce Glca-gal .

Chemical Reactions Analysis

Types of Reactions

Glca-gal undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Conversion of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of Glca-gal, which can be further utilized in biochemical and pharmaceutical applications .

Scientific Research Applications

Glca-gal has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Glucuronic acid: A monosaccharide component of glycosaminoglycans.

    Galactose: Another monosaccharide involved in various biological processes.

    Chondroitin sulfate: A glycosaminoglycan containing Glca-gal units.

Uniqueness

Glca-gal is unique due to its specific disaccharide structure, which imparts distinct biochemical properties and functions. Unlike its monosaccharide components, Glca-gal can form more complex structures and participate in a wider range of biological interactions .

Properties

CAS No.

130853-36-0

Molecular Formula

C12H20O12

Molecular Weight

356.28 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C12H20O12/c13-1-2-3(14)8(7(18)11(21)22-2)23-12-6(17)4(15)5(16)9(24-12)10(19)20/h2-9,11-18,21H,1H2,(H,19,20)/t2-,3+,4+,5+,6-,7-,8+,9+,11-,12-/m1/s1

InChI Key

GGFHJVYVXSKMOX-HNGKQJQCSA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)O

Origin of Product

United States

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